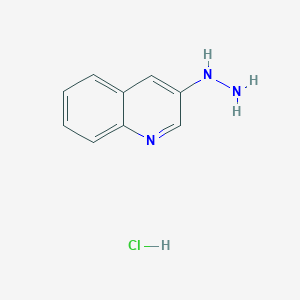

3-Hydrazinylquinoline hydrochloride

CAS No.: 63468-94-0

Cat. No.: VC4049675

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63468-94-0 |

|---|---|

| Molecular Formula | C9H10ClN3 |

| Molecular Weight | 195.65 g/mol |

| IUPAC Name | quinolin-3-ylhydrazine;hydrochloride |

| Standard InChI | InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H |

| Standard InChI Key | BOJSQUHIRFMBLP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 3-hydrazinylquinoline hydrochloride typically involves nucleophilic substitution or condensation reactions:

-

Hydrazine Substitution: Reacting 3-chloroquinoline with hydrazine hydrate under reflux conditions yields the hydrazinyl intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

-

Boc Deprotection: An alternative method involves deprotecting tert-butyl carbazate intermediates under acidic conditions, followed by purification .

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Hydrazine Substitution | 70–87 | ≥95 | Reflux in ethanol, HCl | |

| Boc Deprotection | 36 | 99.5 | HCl in dioxane, 4 h, RT |

Physicochemical Properties

-

Solubility: Sparingly soluble in water; forms stable salts in polar solvents like methanol or ethanol.

-

Stability: Prone to oxidation; requires storage under inert conditions.

-

Spectroscopic Data:

Biological Activity

Antimicrobial Effects

3-Hydrazinylquinoline derivatives exhibit broad-spectrum antimicrobial activity:

-

Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 4 μg/mL) and Escherichia coli.

-

Fungal Strains: Active against Candida albicans with moderate efficacy .

Table 2: Antimicrobial Activity of Derivatives

| Derivative | MIC (μg/mL) | Target Pathogens | Reference |

|---|---|---|---|

| Hydrazone-Schiff base | 4–8 | S. aureus, E. coli | |

| Thiazolidinone hybrid | 8–16 | C. albicans |

Anti-Inflammatory Activity

In murine models, hydrazinylquinoline derivatives reduced edema by 61.5% at 50 mg/kg, surpassing standard anti-inflammatory agents .

Applications in Drug Development

Lead Compound Optimization

-

Structural Modifications: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the quinoline 2-position enhances antibacterial potency .

-

Hybrid Molecules: Coupling with coumarin or pyrazole moieties improves bioavailability and target specificity .

Table 3: Structure-Activity Relationships (SAR)

| Modification | Effect on Activity | Example EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| 2-Chloro substitution | ↑ Antibacterial activity vs. Xoo | 11.05 | |

| Thioether quinoline | ↑ Antifungal activity | 8.05 |

Future Directions

-

Synthetic Optimization: Develop continuous-flow methods to improve yield and reduce reaction times .

-

Mechanistic Studies: Elucidate targets in kinase inhibition and DNA intercalation using computational models .

-

Clinical Translation: Evaluate pharmacokinetics and toxicity profiles in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume